molecular formula C16H16N2O5S2 B4394026 dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B4394026
M. Wt: 380.4 g/mol
InChI Key: BWTNSSGITQEKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various functional groups attached. The presence of the thienyl group and the dicarboxylate esters adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thienyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole and pyridine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.

    Thienyl-containing compounds: Molecules that include the thienyl group but differ in other structural aspects.

Uniqueness

Dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-7-13(19)18-12(17)10(15(20)22-2)9(8-5-4-6-24-8)11(14(18)25-7)16(21)23-3/h4-7,9H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTNSSGITQEKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=C(C(C(=C2S1)C(=O)OC)C3=CC=CS3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Reactant of Route 2
dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Reactant of Route 5
dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Reactant of Route 6
dimethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.